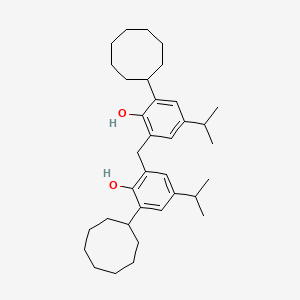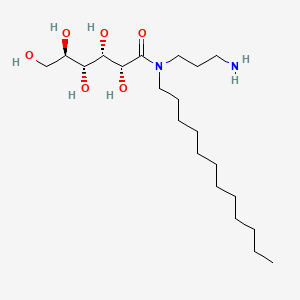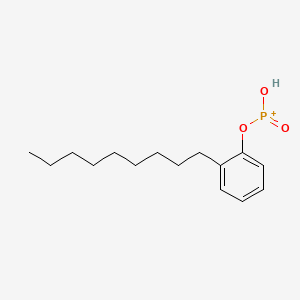
Bis(2-hydroxypropyl) bicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxypropyl) bicarbamate is an organic compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol group. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-hydroxypropyl) bicarbamate can be synthesized through the reaction of 2-hydroxypropylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of the Intermediate: 2-hydroxypropylamine reacts with phosgene to form an intermediate chloroformate.
Formation of the Carbamate: The intermediate chloroformate then reacts with another molecule of 2-hydroxypropylamine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxypropyl) bicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form 2-hydroxypropylamine and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: 2-hydroxypropylamine and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-hydroxypropyl) bicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of bis(2-hydroxypropyl) bicarbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl) bicarbamate
- Bis(2-hydroxybutyl) bicarbamate
- Bis(2-hydroxypropyl) carbamate
Uniqueness
Bis(2-hydroxypropyl) bicarbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
85279-81-8 |
|---|---|
Formule moléculaire |
C8H16N2O6 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-hydroxypropyl N-(2-hydroxypropoxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-5(11)3-15-7(13)9-10-8(14)16-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
Clé InChI |
MSGFTHUDDIBEMG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)NNC(=O)OCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


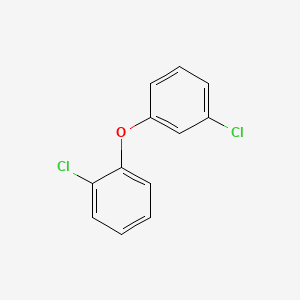
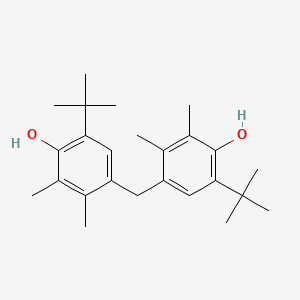
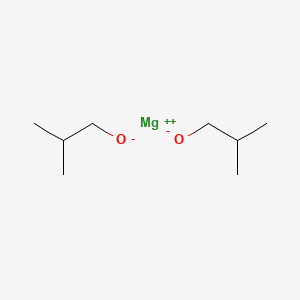

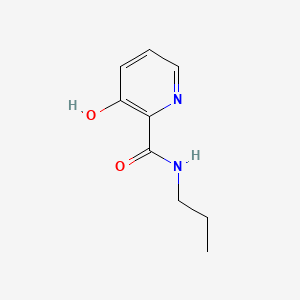
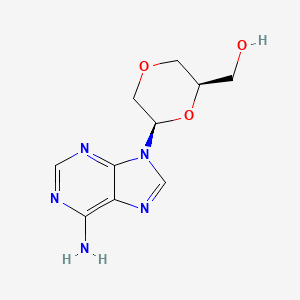
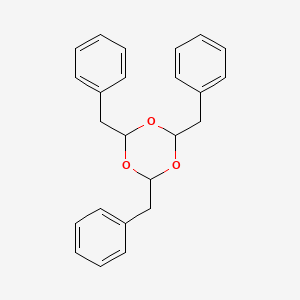
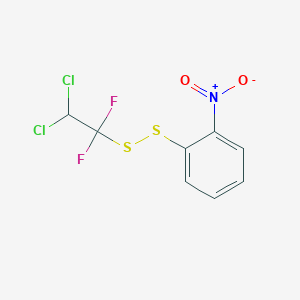
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
